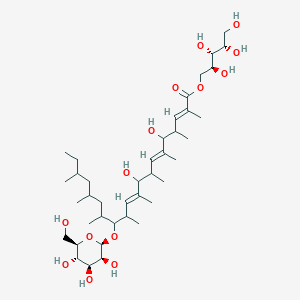

Roselipin 1A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roselipin 1A is a natural product found in Clonostachys rosea with data available.

科学的研究の応用

Structure and Composition

Roselipin 1A, along with other roselipins, has a unique structural composition. The structure of roselipin 1A was elucidated through spectroscopic studies, revealing a complex skeleton modified with D-mannose and D-arabinitol (Tabata et al., 1999). This complex structure is significant in understanding the compound's biological activities and potential applications.

Inhibition of Diacylglycerol Acyltransferase (DGAT)

A primary application of roselipin 1A is as an inhibitor of diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in triglyceride synthesis. Roselipin 1A, produced by Gliocladium roseum, shows inhibitory effects on DGAT activity, which is significant for understanding lipid metabolism and potential therapeutic applications for metabolic disorders (Tomoda et al., 1999).

Essential Structural Features for Activity

The core structure of roselipins, including roselipin 1A, is critical for their biological activity. Studies have shown that the arabinitoyl fatty acid core of roselipin 1A is essential for eliciting DGAT inhibitory activity. This insight is vital for the design of new inhibitors and understanding the mechanism of action of these compounds (Tomoda et al., 2003).

Anthelmintic Activity

Roselipin 1A also exhibits positive anthelmintic activity. This was discovered through the isolation of various roselipin compounds from Clonostachys candelabrum, indicating their potential use in controlling parasitic worm infections (Ayers et al., 2010).

Selectivity Towards DGAT Isozymes

In a study on human acyl-CoA:diacylglycerol acyltransferase isozymes, roselipin 1A showed selective inhibition towards DGAT2. This selectivity is crucial for developing targeted therapies for diseases related to lipid metabolism (Inokoshi et al., 2009).

Blockage of Chemokine Receptor CXCR3

Roselipin 1A, along with other roselipins, has been identified as an inhibitor of the CXCR3 receptor. This receptor is involved in inflammatory processes, indicating the potential of roselipin 1A in treating diseases associated with inflammation (Ondeyka et al., 2005).

特性

製品名 |

Roselipin 1A |

|---|---|

分子式 |

C40H72O14 |

分子量 |

777 g/mol |

IUPAC名 |

[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |

InChI |

InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31+,32?,33?,34+,35+,36-,37-,38?,40-/m0/s1 |

InChIキー |

PQKVMUDGLBZIJJ-GEXIMXJRSA-N |

異性体SMILES |

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

同義語 |

oselipin 1A roselipin 1B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Phenylpyrrolizino)butyl]-3-oxo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide](/img/structure/B1250914.png)

![5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B1250923.png)

![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)

![N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid](/img/structure/B1250936.png)